molecular formula C10H6ClNO2 B1584839 2-Chloroquinoline-4-carboxylic acid CAS No. 5467-57-2

2-Chloroquinoline-4-carboxylic acid

Cat. No. B1584839
CAS RN: 5467-57-2
M. Wt: 207.61 g/mol
InChI Key: ICNCOMYUODLTAI-UHFFFAOYSA-N
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Description

“2-Chloroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 5467-57-2 . It is a solid substance at room temperature . It is used as an intermediate to prepare dimethyl (naphthalenecarbonyl)aminobenzoic acids as potent and selective EP4 antagonists .


Synthesis Analysis

The synthesis of quinoline derivatives, including “2-Chloroquinoline-4-carboxylic acid”, has been achieved through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . A series of novel 2-aryl/heteroarylethyl-6-chloroquinoline-4-carboxylate derivatives were obtained using quinoline-4-carboxylic acid derivatives produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones .


Chemical Reactions Analysis

Quinoline and its derivatives, including “2-Chloroquinoline-4-carboxylic acid”, participate in both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-Chloroquinoline-4-carboxylic acid” is a solid substance at room temperature . It should be stored under inert gas and in a dark place, sealed in dry, at room temperature . .

Scientific Research Applications

Organic Chemistry and Drug Discovery

  • Summary of Application : Quinoline and its derivatives, including 2-Chloroquinoline-4-carboxylic acid, are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
  • Methods of Application : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
  • Results or Outcomes : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

Pharmacological Applications

  • Summary of Application : Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial . As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
  • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Future Directions

Quinoline and its derivatives, including “2-Chloroquinoline-4-carboxylic acid”, have been found to exhibit a broad range of biological activities, making them an important class of heterocyclic compounds for new drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

2-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCOMYUODLTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282368
Record name 2-chloroquinoline-4-carboxylic acid
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloroquinoline-4-carboxylic acid

CAS RN

5467-57-2
Record name 2-Chloro-4-quinolinecarboxylic acid
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Record name NSC 25654
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Record name 5467-57-2
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Record name 2-chloroquinoline-4-carboxylic acid
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Record name 2-chloroquinoline-4-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Hydroxyquinoline-4-carboxylic acid (34, 2.57 g, 13.6 mmol) and POCl3 (25 mL) were refluxed for 24 h. The reaction mixture was poured onto crushed-ice (300 g). The solid that separated was filtered, washed with water, and dried well under high vacuum afforded 2.47 g (87%) white flasks of desired product. 1H NMR (CDCl3, 300 MHz): δ 8.67 (d, 1H, J=8.4 Hz), 7.91 (d, 1H, J=8.1 Hz), 7.83 (s, 1H), 7.76 (t, 1H, J=7.2 Hz), 7.54 (t, 1H, J=7.2 Hz); LCMS (m/z): 208 (MH+).
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Wang, CW Jin, SM He, N Ren, JJ Zhang - Journal of Molecular Structure, 2016 - Elsevier
Five novel lanthanide complexes [Ln 2 (2-ClQL) 6 (phen) 2 (H 2 O) 2 ]·2H 2 O (Ln = Pr(1), Sm(2), Eu(3), Ho(4), Er(5)); 2-ClQL: 2-chloroquinoline-4-carboxylate; phen: 1,10-…
Number of citations: 19 www.sciencedirect.com
KW Shinde, PS Kharkar, CP Shah… - The Thai Journal of …, 2021 - digital.car.chula.ac.th
… solution of the potassium permanganate and sodium hydroxide gave 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (3) which was converted to 2-chloroquinoline-4-carboxylic acid (4) by …
Number of citations: 3 digital.car.chula.ac.th
R Yang, S Suresh, R Velmurugan - Applied Biochemistry and …, 2023 - Springer
… The structural analogues of the previously stated investigated compounds, specifically the 2-chloroquinoline-4-carboxylic acid amides, were shown to have anti-inflammatory action in …
Number of citations: 1 link.springer.com
Y Shivaraj, MH Naveen, GR Vijayakumar… - Journal of the Korean …, 2013 - researchgate.net
… General Procedure for the Preparation of 2-Chloro quinoline-4-carboxamides, 2a−f To a mixture of 2-chloroquinoline-4-carboxylic acid 2, (1 mmol) in DMF was added amine (1.5 mmol), …
Number of citations: 29 www.researchgate.net
NK Chaudhuri - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
… was isolated by chromatography and identified as 2-butoxyquinoline-4-carboxamide (19) by comparison with a synthetic sample prepared from 2-chloroquinoline-4carboxylic acid …
JA Aeschlimann - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
THE QUINOLONE AND INDOLINONE RINGS. 2903 view of the high temperature involved. The same acid was obtained by Camps (Arch. Pharm., 1899, 237, 687) by the action of alkali …
Number of citations: 11 pubs.rsc.org
RE Khidre, TA Ameen, MAI Salem - Current Organic Chemistry, 2020 - ingentaconnect.com
… Treatment of 2-chloroquinoline-4-carboxylic acid 39 with hydrazine gave 2-hydrazinyl quinoline-4-carboxylic acid 40. The latter compound 40 was treated with nitrous acid to afford tetra…
Number of citations: 8 www.ingentaconnect.com
K Nagarajan, VP Arya, TN Parthasarathy… - Indian Journal of …, 1981 - repository.ias.ac.in
… 41 which represented a considerable deviation from 1 was made using 2-chloroquinoline-4-carboxylic acid and ethylene thiourea but a similar reaction with 2chlorobenzthiazole and 2-…
Number of citations: 22 repository.ias.ac.in
A Singh, M Kalamuddin, M Maqbool, A Mohmmed… - Bioorganic …, 2021 - Elsevier
… Qs17 was prepared by reacting 2-chloroquinoline-4-carboxylic acid 24 and 7-chloro-4-(piperazin-1-yl) quinoline in presence of DMSO, HBTU and TEA at the room temperature …
Number of citations: 12 www.sciencedirect.com
DH Lee, JY Jung, MJ Jin - Green chemistry, 2010 - pubs.rsc.org
Silica gel-supported β-ketoiminatophosphane-Pd complex (Pd@SiO2) was shown to be a highly active and long-lived catalyst for aqueous Suzuki, Stille and Sonogashira coupling …
Number of citations: 81 pubs.rsc.org

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